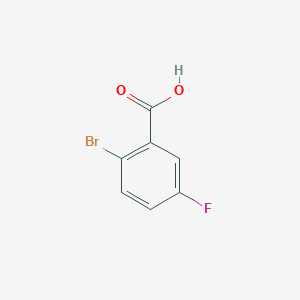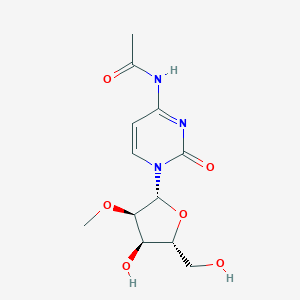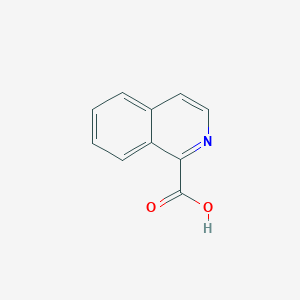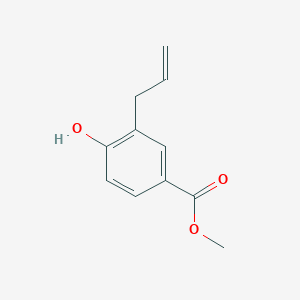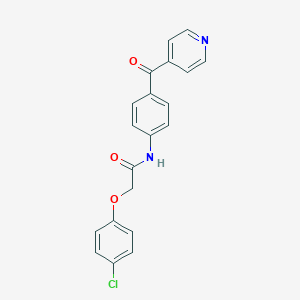![molecular formula C17H20O B182636 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- CAS No. 36275-29-3](/img/structure/B182636.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Descripción general
Descripción
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, commonly known as norcamphor, is a bicyclic ketone compound with a molecular formula of C15H18O. It is an important chemical intermediate that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of norcamphor is not well understood. However, it is believed to act as a chiral auxiliary by inducing a stereoselective reaction in the synthesis of chiral compounds. Norcamphor has also been found to exhibit antioxidant and anti-inflammatory activities, although the mechanism of these activities is not clear.
Biochemical and Physiological Effects:
Norcamphor has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Norcamphor has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, norcamphor has been found to exhibit antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norcamphor is a versatile chiral auxiliary that can be easily synthesized and used in a variety of reactions. It is also relatively inexpensive and readily available. However, norcamphor can be difficult to handle due to its low melting point and high reactivity. In addition, the use of norcamphor in asymmetric synthesis requires careful optimization of reaction conditions to achieve high stereoselectivity.
Direcciones Futuras
There are several potential future directions for research on norcamphor. One area of interest is the development of new synthetic methods for norcamphor and its derivatives. Another area of interest is the investigation of the mechanism of action of norcamphor and its potential applications in medicine and biotechnology. Finally, the development of new applications for norcamphor in fields such as catalysis and materials science is also an area of potential future research.
Métodos De Síntesis
Norcamphor can be synthesized using several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a bicyclic compound, which is then subjected to a series of chemical reactions to obtain norcamphor. The Friedel-Crafts reaction involves the reaction of benzene with 2,2,4-trimethyl-1,3-pentadiene in the presence of a Lewis acid catalyst to form norcamphor. The Grignard reaction involves the reaction of phenylmagnesium bromide with 1,7,7-trimethylbicyclo[2.2.1]hept-2-one to form norcamphor.
Aplicaciones Científicas De Investigación
Norcamphor has been widely used as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various natural products and pharmaceuticals. For example, norcamphor has been used in the synthesis of the anti-cancer drug Taxol. In addition, norcamphor has been used as a ligand in organometallic chemistry and as a probe in NMR spectroscopy.
Propiedades
IUPAC Name |
(3Z)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQXFRANQVWXJF-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C\C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- | |
CAS RN |
15087-24-8, 36275-29-3 | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




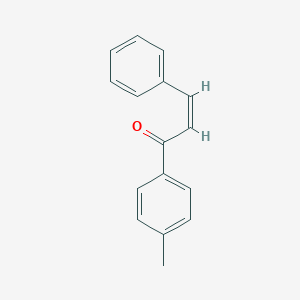
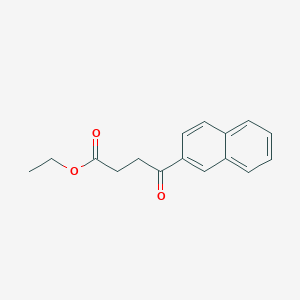
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
